molecular formula C22H26N2O2 B6173576 methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis CAS No. 2490406-92-1

methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis

Cat. No. B6173576
CAS RN: 2490406-92-1
M. Wt: 350.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis (MDBOPC) is a compound belonging to the class of pyrrolo[3,4-c]pyrrole-3a-carboxylates. It has been extensively studied in the fields of pharmaceuticals, biochemistry, and molecular biology due to its potential applications.

Scientific Research Applications

MDBOPC has been used in a variety of scientific research applications, including its potential use as a therapeutic agent for the treatment of cancer and other diseases. It has also been studied for its potential use in drug delivery systems, as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), and as a potential inhibitor of the enzyme acetylcholinesterase (AChE).

Mechanism of Action

MDBOPC has been shown to act as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are known to be involved in the development of various diseases, including cancer. MDBOPC has also been shown to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
MDBOPC has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are known to be involved in the development of various diseases, including cancer. In addition, it has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE has been suggested to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

MDBOPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. However, it is important to note that MDBOPC is not water soluble and must be dissolved in an organic solvent, such as methanol, for use in experiments. In addition, it is important to note that MDBOPC is not approved for use in humans and should only be used in laboratory experiments.

Future Directions

There are several potential future directions for research involving MDBOPC. These include further studies on its potential use as a therapeutic agent for the treatment of cancer and other diseases, as well as its potential use in drug delivery systems. Additionally, further studies on its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and as an inhibitor of the enzyme acetylcholinesterase (AChE) could be conducted. Finally, further studies on its biochemical and physiological effects, such as its potential use in the treatment of neurological disorders, could also be conducted.

Synthesis Methods

MDBOPC can be synthesized by the following method. First, the starting material, 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid, is reacted with methyl iodide in the presence of sodium hydroxide to form the intermediate compound. This intermediate is then reacted with sodium borohydride to yield the desired product, MDBOPC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis' involves the synthesis of the pyrrole ring followed by the addition of the benzyl groups and the carboxylate ester. The final step involves the addition of the methyl group to the carboxylate ester.", "Starting Materials": [ "2,5-dimethoxytetrahydrofuran", "ethyl acetoacetate", "benzaldehyde", "ammonium acetate", "methyl iodide", "sodium hydride", "palladium on carbon" ], "Reaction": [ "Step 1: Synthesis of pyrrole ring by reacting 2,5-dimethoxytetrahydrofuran with ammonium acetate and ethyl acetoacetate in the presence of sodium hydride.", "Step 2: Addition of benzyl groups by reacting the pyrrole ring with benzaldehyde in the presence of palladium on carbon.", "Step 3: Addition of carboxylate ester by reacting the product of step 2 with ethyl chloroformate and triethylamine.", "Step 4: Addition of methyl group by reacting the product of step 3 with methyl iodide in the presence of potassium carbonate." ] }

CAS RN

2490406-92-1

Product Name

methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis

Molecular Formula

C22H26N2O2

Molecular Weight

350.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.